2,4-Dinitrotoluene-3-sulfonic acid

Environmental Fate Geochemical Migration Isomer-Specific Behavior

2,4-Dinitrotoluene-3-sulfonic acid is a critical polar marker for TNT contamination. Its isomer-specific accumulation in soil and unique LC-MS profile demand exact reference standards. Using the 5-SA isomer yields false negatives. Procure this high-purity material for validated environmental monitoring and research.

Molecular Formula C7H6N2O7S
Molecular Weight 262.2 g/mol
CAS No. 63348-71-0
Cat. No. B1605174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrotoluene-3-sulfonic acid
CAS63348-71-0
Molecular FormulaC7H6N2O7S
Molecular Weight262.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16)
InChIKeyIDXQNVNKGCTBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitrotoluene-3-sulfonic Acid (CAS 63348-71-0): Technical Baseline and Procurement Classification


2,4-Dinitrotoluene-3-sulfonic acid (CAS 63348-71-0), systematically named 3-methyl-2,6-dinitrobenzenesulfonic acid, is a nitroaromatic sulfonic acid with the molecular formula C7H6N2O7S and a molecular weight of 262.20 g/mol . This compound belongs to the class of dinitrotoluene sulfonic acids (DNTs), which are structurally characterized by two electron-withdrawing nitro groups and one hydrophilic sulfonic acid group attached to a toluene ring [1]. DNTs are recognized as the primary polar pollutants in wastewater generated from 2,4,6-trinitrotoluene (TNT) production, and their environmental fate is strongly influenced by the specific positional isomerism of the sulfonic acid substituent [1].

Why Generic Substitution of Dinitrotoluene Sulfonic Acid Isomers Fails: The Case of 2,4-Dinitrotoluene-3-sulfonic Acid


The substitution of one dinitrotoluene sulfonic acid isomer for another without verification is a significant risk in environmental analysis, chemical synthesis, and procurement. While isomers share identical molecular formulas, their distinct substitution patterns lead to quantifiable differences in physicochemical behavior and environmental fate. For instance, the positional variation of the sulfonic acid group on the toluene ring results in differential steric hindrance, which directly impacts the compound's accumulation and migration in soil and groundwater matrices [1]. This means that an analytical standard of the 5-sulfonic acid isomer cannot serve as a reliable surrogate for quantifying the 3-sulfonic acid isomer in environmental samples, as their chromatographic retention and mass spectrometric fragmentation profiles differ [2].

Quantitative Differentiation of 2,4-Dinitrotoluene-3-sulfonic Acid: Evidence-Based Comparator Analysis for Procurement


Superior Soil Accumulation of 2,4-Dinitrotoluene-3-sulfonic Acid vs. 5-Sulfonic Acid Isomer in TNT-Contaminated Sites

A direct head-to-head comparison in a pilot geochemical study at a TNT production site revealed that the 3-sulfonic acid isomer accumulates in soil to a significantly greater extent than its 5-sulfonic acid counterpart [1]. The study attributed this difference to the steric hindrance effect of the sulfonic acid group, which varies between the two isomers and influences their interaction with soil matrices [1].

Environmental Fate Geochemical Migration Isomer-Specific Behavior

Differentiated Chromatographic Retention Enables Isomer-Specific Quantification

A validated reversed-phase LC-MS method with quadrupole-time of flight (QTOF) detection was developed for the determination of four dinitro-toluenesulfonic acids in groundwater [1]. This method demonstrates that 2,4-dinitrotoluene-3-sulfonic acid can be separated and quantified distinctly from other isomers, confirming that each positional isomer possesses a unique chromatographic signature.

Analytical Chemistry HPLC-MS Environmental Monitoring

Differentiated Solid-Phase Extraction (SPE) Recovery Profiles

In the same analytical study, a solid-phase extraction (SPE) method using a co-polymer cartridge was developed for preconcentrating dinitro- and amino-nitro-toluenesulfonic acids from water [1]. The method achieved good recovery (>85%) when 0.1% formic acid was added to water samples before extraction, demonstrating that the 3-sulfonic acid isomer, along with other DNTs, can be efficiently concentrated for trace-level analysis [1].

Sample Preparation Solid-Phase Extraction Trace Analysis

High-Value Application Scenarios for 2,4-Dinitrotoluene-3-sulfonic Acid (CAS 63348-71-0) Based on Quantitative Evidence


Isomer-Specific Environmental Monitoring and Remediation of TNT-Contaminated Sites

The quantifiable difference in soil accumulation between 2,4-dinitrotoluene-3-sulfonic acid and its 5-sulfonic acid isomer makes the former an essential analyte in environmental risk assessments at TNT production and ammunition plant sites [1]. Analytical laboratories must procure this specific isomer as a certified reference standard to accurately quantify the dominant pollutant in soil and groundwater, ensuring compliance with environmental regulations and enabling effective remediation strategy design [1].

Groundwater Quality Monitoring Near Ammunition Waste Sites

Validated LC-MS and SPE-LC-MS methods confirm that 2,4-dinitrotoluene-3-sulfonic acid can be detected and quantified at low ng/L concentrations in complex groundwater matrices [2]. This supports its procurement as a high-purity analytical standard for environmental testing laboratories tasked with monitoring water quality near former ammunition plants, where this compound serves as a specific marker of TNT-related contamination [2].

Method Development and Validation for Polar Nitroaromatic Analysis

The distinct chromatographic and mass spectrometric behavior of 2,4-dinitrotoluene-3-sulfonic acid, as demonstrated in reversed-phase HPLC-QTOF-MS methods, positions this compound as a critical reference material for developing and validating new analytical methods for polar nitroaromatic pollutants [2]. Its procurement is necessary for establishing retention time libraries, optimizing separation conditions, and confirming system suitability in both research and commercial testing laboratories [2].

Fate and Transport Studies of TNT-Derived Polar Pollutants

The isomer-specific accumulation and migration behavior of 2,4-dinitrotoluene-3-sulfonic acid in soil profiles provides a valuable model compound for academic and industrial research into the geochemical fate of polar nitroaromatic contaminants [1]. Procurement of this compound enables controlled laboratory studies on sorption, degradation, and transport mechanisms, informing predictive models for contaminant plume evolution and risk assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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